What is the chemical structure of Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate
What is the chemical structure of Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate
An In-depth Technical Guide to Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate
Foreword
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and versatile substitution patterns allow for the precise orientation of functional groups in three-dimensional space, making it an attractive core for designing molecules with specific biological or photophysical properties.[2][3] This guide provides a detailed technical overview of a specific derivative, Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate, a compound of interest for researchers in drug discovery and chemical biology. While specific experimental data for this exact ester is not broadly published, this document synthesizes information from its carboxylic acid precursor and related analogs to provide a robust scientific profile.
Molecular Identity and Physicochemical Properties
Chemical Structure and Nomenclature
The foundational structure is the pyrazolo[1,5-a]pyridine bicyclic system. The molecule is substituted with a methyl group at position 7 and a methyl carboxylate group at position 6.
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IUPAC Name: methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate
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Molecular Formula: C₁₀H₁₀N₂O₂
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Canonical SMILES: COC(=O)C1=C(C)N2N=CC=CC2=C1
The structure can be visualized as follows:
Caption: 2D Chemical Structure of Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate.
Physicochemical Data Summary
The properties of the target molecule are derived from its structure and data available for its parent carboxylic acid, 7-Methylpyrazolo[1,5-a]pyridine-6-carboxylic acid.[4]
| Property | Value | Source |
| Molecular Weight | 190.20 g/mol | Calculated |
| Exact Mass | 190.074228 Da | Calculated |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 2 | Calculated |
| Topological Polar Surface Area | 54.6 Ų | Calculated[4] |
| Physical Form | Expected to be a solid at room temperature. | Inferred[5] |
Synthesis and Characterization
Recommended Synthetic Pathway
The most direct and logical synthesis of Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate is via the esterification of its corresponding carboxylic acid. This two-step process begins with the synthesis of the pyrazolo[1,5-a]pyridine core, followed by esterification.
Caption: Proposed two-step synthesis workflow for the target compound.
Detailed Experimental Protocol
Protocol: Synthesis of Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate
This protocol is a standard Fischer esterification procedure adapted for this specific substrate. The causality behind using an acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. The reaction is typically heated to reflux to overcome the activation energy barrier.
Materials:
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7-Methylpyrazolo[1,5-a]pyridine-6-carboxylic acid (1.0 eq)
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Methanol (Anhydrous, large excess, as solvent)
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Sulfuric Acid (Concentrated, catalytic amount, ~2-5 mol%)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Ethyl Acetate
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Hexanes
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 7-Methylpyrazolo[1,5-a]pyridine-6-carboxylic acid.
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Reagent Addition: Add a large excess of anhydrous methanol to dissolve the starting material. Carefully add a catalytic amount of concentrated sulfuric acid dropwise while stirring.
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Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup - Quenching: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
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Workup - Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.
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Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
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Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude ester by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate.
Spectroscopic Characterization (Predicted)
For a molecule to be confirmed, rigorous spectroscopic analysis is essential. The following are the predicted key signals based on the structure.
¹H NMR (400 MHz, CDCl₃):
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δ ~8.5-8.8 ppm (d): 1H, proton at C5. Expected to be a doublet due to coupling with the proton at C4 (if present, though the structure has no proton at C4, this position is adjacent to the nitrogen bridgehead). The downfield shift is due to the anisotropic effect of the adjacent pyridine ring and nitrogen.
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δ ~7.0-7.5 ppm (m): 3H, aromatic protons on the pyridine ring portion.
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δ ~3.9 ppm (s): 3H, singlet corresponding to the methyl ester (-OCH₃) protons.
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δ ~2.5 ppm (s): 3H, singlet corresponding to the methyl group (-CH₃) at C7.
¹³C NMR (100 MHz, CDCl₃):
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δ ~165-170 ppm: Carbonyl carbon of the ester (C=O).
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δ ~140-150 ppm: Quaternary carbons of the heterocyclic rings (e.g., C5a, C7).
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δ ~110-135 ppm: Aromatic carbons in the pyridine and pyrazole rings.
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δ ~52 ppm: Methyl carbon of the ester (-OCH₃).
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δ ~15-20 ppm: Methyl carbon at C7 (-CH₃).
Mass Spectrometry (ESI+):
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m/z: 191.08 [M+H]⁺, 213.06 [M+Na]⁺.
Potential Applications and Scientific Context
The pyrazolo[1,5-a]pyridine and the related pyrazolo[1,5-a]pyrimidine scaffolds are of significant interest in drug discovery.[3][6] Derivatives have shown a wide range of biological activities.
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Antitubercular Agents: A series of pyrazolo[1,5-a]pyridine-3-carboxamides were designed and synthesized as potent agents against Mycobacterium tuberculosis, including multi-drug-resistant strains.[1]
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Anticancer Activity: Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their in-vitro antitumor activity, with some compounds showing high potency against human colon tumor cell lines.[7]
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Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine core is a versatile scaffold for developing protein kinase inhibitors for cancer treatment.[3]
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Anti-inflammatory Agents: Certain pyrazolo[1,5-a]pyrimidines have been investigated for their inhibitory potential towards cyclooxygenase (COX) enzymes.[6]
Given this context, Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate serves as a valuable intermediate or a candidate molecule for screening in programs targeting cancer, infectious diseases, and inflammatory conditions. The methyl ester functionality provides a handle for further chemical modification, for instance, conversion to amides or hydrazides to explore structure-activity relationships, a common strategy in medicinal chemistry.[1][8]
Safety and Handling
While specific toxicological data for this compound is unavailable, it should be handled with standard laboratory precautions. Based on related structures, it may cause skin and eye irritation.[5]
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials.[5]
References
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PubChem. (n.d.). 7-Methylpyrazolo[1,5-a]pyridine-6-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]
- Che, Y., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
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LookChem. (n.d.). Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-5-methyl-7-oxo-N,1-di-2-pyridinyl-. Retrieved from [Link]
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PubChem. (n.d.). Methyl pyrazolo(1,5-a)pyridine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry.
- El-Enany, M. M., et al. (2011).
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ECHA. (n.d.). 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. European Chemicals Agency. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
- Al-Said, S. A., et al. (2011). Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides as potential non benzodiazepine hypnotics. Molecules.
- Al-Mousawi, S. M., et al. (2023).
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Chembase.cn. (n.d.). Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-(4-bromophenyl)-7-methyl-, ethyl ester. Retrieved from [Link]
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PubChemLite. (n.d.). Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-1,5-dimethyl-7-oxo-n-2-pyridinyl-. Retrieved from [Link]
- Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances.
- Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub.
- Abdelgawad, M. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
- Elguero, J., et al. (2017). Structural Studies of 2-Methyl-7-substituted Pyrazolo[1,5-a]pyrimidines. Molecules.
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